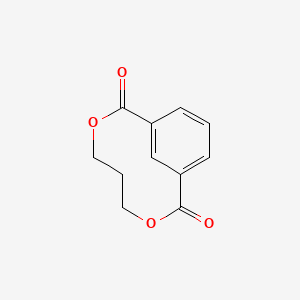

Propane-1,3-diyl isophthalate

Description

Structure

3D Structure

Properties

CAS No. |

97552-48-2 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

3,7-dioxabicyclo[7.3.1]trideca-1(13),9,11-triene-2,8-dione |

InChI |

InChI=1S/C11H10O4/c12-10-8-3-1-4-9(7-8)11(13)15-6-2-5-14-10/h1,3-4,7H,2,5-6H2 |

InChI Key |

DLAPJRRJGUIWTG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=CC(=CC=C2)C(=O)OC1 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Propane 1,3 Diyl Isophthalate

Esterification Reactions for Propane-1,3-diyl Isophthalate (B1238265) Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the fundamental process for synthesizing Propane-1,3-diyl isophthalate. This can be accomplished through direct esterification of isophthalic acid with 1,3-propanediol (B51772) or via transesterification.

Direct Esterification Protocols and Acid Catalysis

Direct esterification involves the reaction of isophthalic acid with 1,3-propanediol, typically at elevated temperatures to drive the reaction forward by removing the water produced. This process is often catalyzed by an acid to increase the reaction rate. The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

A common industrial practice for producing related polyesters, which can be extrapolated to this compound, is melt polycondensation. In a typical two-step process, isophthalic acid (IPA) and 1,3-propanediol (1,3-PDO) are heated in the presence of a catalyst. The first step is the esterification, where the formation of the monomer and oligomers occurs, and this is monitored by the amount of water distilled off. The second step is polycondensation under high vacuum to increase the molecular weight of the resulting polymer researchgate.net.

The choice of catalyst is crucial in direct esterification. While the reaction can proceed without a catalyst, it is significantly slower. For instance, in the analogous reaction of terephthalic acid with 1,3-propanediol, the uncatalyzed reaction at 210°C is impractically long. The use of acid catalysts like sulfonic acids has been shown to be effective. For example, sulfonic acids can act as exceptionally active catalysts in the polycondensation of terephthalic acid and 1,3-propanediol researchgate.net. Another approach involves the use of quaternary ammonium (B1175870) salts as catalysts for the esterification of isophthalic acid with alkylene oxides at temperatures between 70-120°C google.com.

Transesterification Methodologies

Transesterification offers an alternative route to this compound, typically starting from a dialkyl ester of isophthalic acid, such as dimethyl isophthalate, and reacting it with 1,3-propanediol. This reaction involves the exchange of the alcohol moiety of the ester with 1,3-propanediol, releasing a more volatile alcohol like methanol (B129727). This method can sometimes offer advantages in terms of reaction conditions and purification of the final product.

The synthesis of related polyesters like poly(trimethylene naphthalate) and its copolyesters has been investigated using transesterification with various catalysts, including titanium tetraisoproxide (TIT) and tin(II) acetate (B1210297) (Sn(OAc)2) researchgate.net. These catalysts are effective in promoting the ester exchange reaction.

Catalytic Systems in the Synthesis of this compound

Homogeneous Catalysis Approaches

Homogeneous catalysts are soluble in the reaction medium, which often leads to high activity and selectivity due to the good accessibility of the active sites. Common homogeneous catalysts for polyester (B1180765) synthesis include organometallic compounds and organic acids.

Titanium alkoxides, such as tetrabutoxytitanium, are widely used as homogeneous catalysts in the melt polycondensation of aromatic dicarboxylic acids with 1,3-propanediol researchgate.net. Similarly, titanium tetraisoproxide has been used in the synthesis of related polyesters researchgate.net. Tin compounds like tin(II) acetate are also effective homogeneous catalysts for both esterification and polycondensation reactions researchgate.net.

Sulfonic acids represent another class of homogeneous catalysts that have demonstrated high activity in the direct polycondensation of terephthalic acid and 1,3-propanediol, leading to the formation of poly(ether ester)s in situ researchgate.net.

Below is a data table summarizing the performance of various homogeneous catalysts in the synthesis of polyesters from aromatic dicarboxylic acids and 1,3-propanediol.

| Catalyst | Reactants | Reaction Type | Key Findings |

|---|---|---|---|

| Tetrabutoxytitanium | Isophthalic Acid, 1,3-Propanediol | Melt Polycondensation | Effective for both esterification and polycondensation steps. researchgate.net |

| Titanium Tetraisoproxide | Terephthalic/Naphthalic Acid, 1,3-Propanediol | Esterification & Polycondensation | Used in the synthesis of poly(trimethylene naphthalate) and its copolyesters. researchgate.net |

| Tin(II) Acetate (Sn(OAc)2) | Terephthalic/Naphthalic Acid, 1,3-Propanediol | Esterification & Polycondensation | Investigated as a catalyst for polyester synthesis. researchgate.net |

| Sulfonic Acids | Terephthalic Acid, 1,3-Propanediol | Direct Polycondensation | Highly active, can lead to in situ formation of poly(ether ester)s. researchgate.net |

| Quaternary Ammonium Salts | Isophthalic Acid, Alkylene Oxides | Esterification | Effective at temperatures of 70-120°C. google.com |

Heterogeneous Catalysis Applications

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more sustainable and cost-effective processes.

For polyester synthesis, various solid acid catalysts have been explored. While specific examples for this compound are not abundant in readily available literature, analogous esterification reactions provide insights. For instance, a novel magnetic nanocatalyst, TiFe2O4@SiO2–SO3H, has been successfully synthesized and applied for the esterification of fatty acids, demonstrating high activity and easy recovery using a magnet nih.gov. Such innovative materials could potentially be adapted for the synthesis of this compound.

Double metal cyanide (DMC) complexes are another class of heterogeneous catalysts known for their effectiveness in the ring-opening polymerization of epoxides and could be potential candidates for polyester synthesis due to their Lewis acidic active sites mdpi.com.

Emerging Catalytic Technologies

Recent research has focused on developing more environmentally friendly and efficient catalytic systems for polyester synthesis. These emerging technologies include biocatalysis and the use of novel catalyst media like ionic liquids.

Biocatalysis: Enzymes, particularly lipases, have gained attention as catalysts for polyester synthesis due to their high selectivity, mild reaction conditions, and biodegradability. Lipase-catalyzed polymerizations can proceed via ring-opening polymerization of lactones or through condensation polymerization of dicarboxylic acids and diols nih.gov. The use of lipases can lead to the production of polyesters with well-defined structures and functionalities. For example, lipase (B570770) from Candida antarctica (Novozym-435) has been shown to be effective in the ring-opening polymerization of trimethylene carbonate, a related cyclic monomer epa.govresearcher.life.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that are being explored as both solvents and catalysts for a variety of chemical reactions, including polyester synthesis. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive "green" alternatives to conventional volatile organic solvents and catalysts scispace.comnih.gov. Acidic ionic liquids can act as efficient homogeneous catalysts for esterification reactions. Furthermore, supported ionic liquid catalysts (SILCs) are being developed to combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems.

Optimization of Reaction Parameters for Enhanced Synthesis Efficiency

The synthesis of this compound is a reversible esterification reaction. To enhance the reaction efficiency and achieve a high yield of the desired product, it is crucial to optimize several reaction parameters, including temperature, pressure, solvent, and the stoichiometric ratio of the reactants.

Temperature plays a critical role in the synthesis of this compound. Generally, higher temperatures increase the reaction rate. For the esterification of terephthalic acid (a close isomer of isophthalic acid) with 1,3-propanediol, temperatures around 210°C have been utilized to achieve a clear solution, indicating the completion of the initial esterification stage google.com. However, excessively high temperatures can lead to side reactions, such as the dehydration of 1,3-propanediol to form acrolein or the degradation of the product. The optimal temperature range for the synthesis of this compound is a balance between achieving a reasonable reaction rate and minimizing undesirable side products.

Pressure is another important parameter, particularly for driving the reaction to completion. The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the removal of water shifts the equilibrium towards the formation of the ester. Therefore, the reaction is often carried out under reduced pressure or with a system to remove the water formed. In the context of polyester synthesis, after the initial esterification at atmospheric pressure, a high vacuum (e.g., 0.2 mm Hg) is applied during the polycondensation stage to remove water and diol, thereby increasing the molecular weight of the polymer google.com. For the synthesis of the monomer, applying a vacuum towards the end of the reaction can help to drive the conversion of the reactants to the desired diester.

| Temperature (°C) | Pressure | Reaction Rate | Selectivity for this compound | Potential Side Reactions |

|---|---|---|---|---|

| 180 | Atmospheric | Moderate | High | Minimal |

| 210 | Atmospheric | High | Good | Some dehydration of 1,3-propanediol |

| 240 | Atmospheric | Very High | Moderate | Increased degradation and side product formation |

| 210 | Vacuum | High | Very High | Minimized due to efficient water removal |

The synthesis of this compound can be carried out with or without a solvent. In industrial settings, melt polycondensation, a solvent-free process, is often preferred to avoid the need for solvent handling and recovery researchgate.net. This approach is also more environmentally friendly.

When a solvent is used, its primary role is to facilitate the dissolution of the reactants and to aid in the removal of water through azeotropic distillation. High-boiling point, inert solvents that can form an azeotrope with water are suitable for this purpose. For instance, in the synthesis of certain polyesters, xylene has been used to azeotropically remove water uva.nl. The choice of solvent can also influence the reaction temperature and the solubility of the product. However, for the synthesis of this compound, a solventless approach is often feasible and advantageous. In some cases, an excess of one of the reactants, such as 1,3-propanediol, can act as the reaction medium google.com.

The stoichiometry of the reactants, specifically the molar ratio of 1,3-propanediol to isophthalic acid, is a critical factor in determining the yield and purity of this compound. Theoretically, a molar ratio of 2:1 of diol to diacid is required for the complete conversion to the diester. However, in practice, a slight excess of the diol is often used to compensate for any loss due to side reactions or volatilization, especially at high temperatures.

For the synthesis of polyesters from 1,3-propanediol, the molar ratio of diol to dicarboxylic acid is typically in the range of 1.1:1 to 2.2:1 google.com. A larger excess of the diol can favor the formation of the monomeric diester and oligoesters with hydroxyl end groups. Research on the synthesis of other polyesters has shown that adjusting the stoichiometric ratio closer to 1 can help in achieving higher molecular weights in the final polymer researchgate.net. Conversely, for maximizing the yield of the monomer, a controlled excess of the diol is beneficial.

| Molar Ratio (1,3-Propanediol : Isophthalic Acid) | Yield of this compound | Formation of Oligomers/Polymers | Unreacted Isophthalic Acid |

|---|---|---|---|

| 1:1 | Low | High | Significant |

| 1.5:1 | Moderate | Moderate | Low |

| 2:1 | High | Low | Minimal |

| 2.2:1 | Very High | Very Low | Negligible |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of renewable feedstocks, the development of environmentally benign catalysts, and the adoption of solvent-free reaction conditions.

A significant advancement in this area is the production of 1,3-propanediol from renewable resources, such as corn sugar, through fermentation processes mdpi.com. The use of bio-based 1,3-propanediol reduces the reliance on petrochemical feedstocks.

The choice of catalyst is also a crucial aspect of green synthesis. Traditional polyesterification catalysts often involve heavy metals. Research is ongoing to develop more environmentally friendly catalysts. For instance, enzyme-catalyzed synthesis, such as the use of lipase for the synthesis of trimethylene carbonate from 1,3-propanediol and dimethyl carbonate, represents a green alternative to conventional chemical catalysis nih.govscilit.com. While not directly applied to isophthalic acid, this demonstrates the potential for biocatalysis in related reactions.

Furthermore, conducting the synthesis under solvent-free (melt) conditions is a key green chemistry principle. This eliminates the environmental and economic costs associated with solvent use, purification, and disposal. The direct esterification of isophthalic acid with 1,3-propanediol at elevated temperatures is an example of such a process.

Finally, designing the process for high atom economy, where the maximum amount of reactants is incorporated into the final product, is a fundamental principle of green chemistry. The synthesis of this compound via direct esterification has a high theoretical atom economy, with water being the only byproduct. Optimizing the reaction to maximize yield and minimize side products further enhances its green credentials.

Polymerization Chemistry Involving Propane 1,3 Diyl Isophthalate Monomers

Fundamental Polymerization Mechanisms

The synthesis of polyesters from propane-1,3-diyl isophthalate (B1238265) monomers is primarily achieved through two distinct mechanistic pathways: polycondensation and ring-opening polymerization of cyclic oligomers. These methods determine the polymer's final structure, molecular weight, and properties.

Polycondensation Reactions for Polyester (B1180765) Formation

Polycondensation is a form of step-growth polymerization where monomers, in this case, 1,3-propanediol (B51772) and isophthalic acid (or its ester derivatives like dimethyl isophthalate), react to form dimers, trimers, and eventually long-chain polymers. This process is characterized by the elimination of a small molecule, such as water or methanol (B129727), at each step. fiber-yarn.com

The industrial production of polyesters like poly(trimethylene isophthalate) typically employs a two-stage melt polycondensation process. researchgate.net

Esterification or Transesterification: In the first stage, a prepolymer or oligomer is formed. If starting from isophthalic acid and 1,3-propanediol, the reaction is a direct esterification, producing water as a byproduct. If dimethyl isophthalate is used, the process is a transesterification, where the methyl groups are displaced by 1,3-propanediol, releasing methanol. fiber-yarn.com This step is typically carried out at temperatures of 200-250°C. fiber-yarn.com

Polycondensation: The second stage involves heating the prepolymer under high vacuum and at elevated temperatures (e.g., 250-280°C) to facilitate the linking of oligomers into high molecular weight polymer chains. fiber-yarn.com The vacuum is crucial for the efficient removal of the small-molecule byproduct, which drives the equilibrium toward the formation of the final polymer. fiber-yarn.com

The fundamental reaction involves the nucleophilic attack of a hydroxyl group from the diol on the electrophilic carbonyl carbon of the carboxylic acid or ester. The reaction continues in a stepwise manner, where any two species (monomer, dimer, oligomer) can react with each other, leading to a gradual increase in the average molecular weight. youtube.com

Ring-Opening Polymerization of Cyclic Oligomers

An alternative route to linear polyesters from propane-1,3-diyl isophthalate is the ring-opening polymerization (ROP) of its cyclic oligomers. This method is a type of chain-growth polymerization.

The process begins with the synthesis of cyclic esters from monomers like 1,3-propanediol and isophthaloyl chloride under pseudo-high dilution conditions. This reaction is often catalyzed by sterically unhindered amines. The resulting product is a mixture of cyclic oligomers of varying sizes.

These cyclic oligomers can then be polymerized via ROP. The driving force for this reaction is the relief of ring strain in the cyclic monomers. youtube.com The polymerization is initiated by attacking the cyclic monomer with an initiator, which can be anionic, cationic, or based on a coordination-insertion mechanism. youtube.comcmu.ac.th This opens the ring and creates a propagating active center at the end of the chain. Subsequent monomer units are then added sequentially to this active center. melscience.com ROP can produce high molecular weight polymers in a short time and often results in polymers with higher crystallinity compared to those produced by polycondensation.

Kinetic and Mechanistic Studies of Polymerization

Understanding the kinetics and mechanisms of polymerization is essential for controlling the reaction rate, molecular weight distribution, and final properties of the polyester.

Reaction Rate Determination and Kinetic Models for Polymer Chain Growth

For the crystallization kinetics of the closely related poly(trimethylene terephthalate) (PTT), the Avrami model is often used to analyze isothermal crystallization data. nycu.edu.tw This model describes how solids transform from one phase to another at a constant temperature and provides information on the mechanism of nucleation and the dimensionality of crystal growth through the Avrami exponent (n). nycu.edu.tw For PTT, the value of n has been found to be around 2.8, suggesting a complex mechanism involving both nucleation and growth. nycu.edu.tw

| Crystallization Temp (°C) | Avrami Exponent (n) | Rate Constant (k) | Crystallization Half-Time (t1/2) |

|---|

Data for the table would be populated based on specific experimental findings from kinetic studies, illustrating the relationship between temperature and crystallization kinetics.

Density Functional Theory (DFT) studies on titanium-catalyzed polyester polycondensation have provided deeper mechanistic insights. These studies suggest that the reaction does not proceed via a simple Lewis acid mechanism. Instead, a mechanism involving the coordination of the carboxy oxygen to the titanium center is favored, as it presents a lower activation energy barrier. mdpi.com

Chain Propagation and Termination Pathways

The pathways for chain growth (propagation) and cessation (termination) differ significantly between the two primary polymerization mechanisms.

In Polycondensation:

Propagation: Chain growth occurs in a stepwise fashion. A monomer can react with another monomer, a monomer with an oligomer, or two oligomers can react together. gdckulgam.edu.in The propagation step is the continuous formation of ester linkages between any two molecules that have the appropriate hydroxyl and carboxyl (or ester) end groups. youtube.com

Termination: Unlike chain polymerization, there is no formal termination step in polycondensation where a growing chain is permanently deactivated. gdckulgam.edu.in The reaction is an equilibrium process. The chain growth slows down and eventually stops as the concentration of reactive end groups decreases and the viscosity of the melt increases, hindering diffusion. The final molecular weight is limited by the efficiency of byproduct removal and the presence of any side reactions.

In Ring-Opening Polymerization (ROP):

Propagation: This is a chain-growth process. After an initiator activates the first monomer to create an active center, subsequent cyclic monomers are sequentially added to this propagating chain end. melscience.com The chain grows one monomer unit at a time.

Termination: Termination involves the destruction of the active center at the end of the macromolecule. melscience.com This can happen through various pathways, including reaction with impurities (like water), intramolecular "backbiting" where the active end attacks an ester group on its own chain to form a new cyclic compound, or deliberate quenching of the reaction. cmu.ac.th In many controlled ROP systems, termination reactions are minimized, leading to "living" polymerizations where the chains remain active until all monomer is consumed. cmu.ac.th

Influence of Initiators and Catalysts on Polymerization Kinetics

Catalysts and initiators are critical for achieving efficient polymerization and high molecular weight polymers.

Catalysts in Polycondensation: While polyesterification can be self-catalyzed by the acid monomers, the reaction is impractically slow. Therefore, metal-based catalysts are almost always used. Titanium compounds, such as tetrabutyl titanate and titanium isopropoxide, are highly effective and widely used for both the esterification and polycondensation stages. researchgate.netresearchgate.netrsc.org Antimony and tin compounds are also common catalysts. fiber-yarn.com

The mechanism of titanium catalysts has been investigated through DFT. mdpi.com It is proposed that the catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxyl group. The coordination mechanism is considered more favorable than a simple proton-donation mechanism, as it has a lower activation energy. mdpi.com The choice and concentration of the catalyst significantly impact the reaction rate, as well as potential side reactions that can affect the color and thermal stability of the final polymer. fiber-yarn.com

Initiators and Catalysts in ROP: In ROP, the initiator is a key component that starts the polymerization process. For the ROP of cyclic esters, common initiators include alcohols, water, or metal alkoxides. cmu.ac.th The polymerization often proceeds via a coordination-insertion mechanism , especially with metal-based catalysts (e.g., tin or titanium alkoxides). nih.govnih.gov

In this mechanism:

The catalyst's metal center coordinates with the carbonyl oxygen of the cyclic monomer, activating it. nih.gov

The initiator (e.g., an alkoxide group attached to the metal) performs a nucleophilic attack on the activated carbonyl carbon. cmu.ac.th

This attack opens the ring, and the monomer is "inserted" between the metal center and the initiator fragment. This process regenerates an active alkoxide end on the growing polymer chain, which can then coordinate and open another monomer, continuing the propagation. cmu.ac.thnih.gov

The choice of initiator can determine the end-group functionality of the polymer chain, while the catalyst's structure influences the polymerization rate and, in the case of chiral monomers, the stereoselectivity of the resulting polymer. mdpi.comnih.gov

Copolymerization Strategies with this compound

Copolymerization is a versatile strategy to tailor the properties of polyesters by incorporating different monomer units into the polymer chain. This approach allows for the modification of thermal properties, mechanical strength, biodegradability, and solubility.

Random copolymers are synthesized by polymerizing a mixture of monomers, leading to a statistical distribution of the different repeating units along the polymer backbone. In the context of this compound, this typically involves the polycondensation of 1,3-propanediol, isophthalic acid, and one or more additional diols or diacids.

The synthesis is commonly performed via a two-step melt polycondensation method. The first step is an esterification or transesterification reaction carried out at a high temperature (180-220°C) to form low molecular weight oligomers. The second step, polycondensation, is conducted under high vacuum and at a higher temperature (240-280°C) to increase the molecular weight by removing the condensation byproducts, such as water or methanol. Catalysts, typically based on titanium, tin, or antimony, are used to accelerate the reaction. orientjchem.orgresearchgate.net

The incorporation of a comonomer significantly alters the polymer's properties. For instance, introducing aliphatic diacids like adipic acid or sebacic acid enhances flexibility and biodegradability by disrupting the chain regularity and lowering the glass transition temperature (Tg). orientjchem.orgresearchgate.net The characteristics of the resulting random copolyesters are highly dependent on the nature and molar ratio of the comonomers used.

Characterization of these random copolymers involves several techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure and determine the copolymer composition. Gel Permeation Chromatography (GPC) provides information on the molecular weight and molecular weight distribution. Thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), are determined using Differential Scanning Calorimetry (DSC). orientjchem.orgmdpi.com

Table 1: Examples of Random Copolyesters based on 1,3-Propanediol and Isophthalic Acid

| Comonomer(s) | Synthesis Method | Key Findings |

| Sebacic Acid | Two-step melt polycondensation | Resulting poly(propylene sebacate-co-propylene isophthalate) was amorphous. Nanocomposites with organo-modified montmorillonite (B579905) clay showed improved thermal stability. researchgate.net |

| Adipic Acid | Two-step melt polycondensation | Copolyesters exhibited thermotropic liquid crystalline behavior. Enzymatic degradation was studied using Candida cylindracea lipase (B570770). orientjchem.org |

| 2,5-Furandicarboxylic Acid | Two-step melt polycondensation | Synthesized with 1,4-butanediol (B3395766) instead of 1,3-propanediol, the resulting copolyesters were amorphous with Tg close to room temperature and high thermal stability. mdpi.comsemanticscholar.org |

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked by covalent bonds. This architecture can lead to microphase separation, where the immiscible blocks self-assemble into ordered nanostructures (e.g., lamellae, cylinders, spheres) on a scale of tens to hundreds of nanometers. researchgate.netsci-hub.st

The synthesis of polyester-based block copolymers can be challenging but is often achieved through methods like the sequential addition of monomers in a living polymerization process or by coupling pre-synthesized polymer blocks. For polyesters, ring-opening polymerization (ROP) of cyclic esters is a common method for creating well-defined blocks. To create a block copolymer containing poly(this compound), one could potentially synthesize a hydroxyl-terminated poly(this compound) block first and then use this as a macroinitiator for the ROP of another monomer, such as ε-caprolactone or lactide. google.com

While specific research on block copolymers featuring a distinct poly(this compound) block is not extensively documented, the principles of microphase separation are well-established for polyester-containing systems. researchgate.netacs.org The morphology of the self-assembled structure is primarily governed by the volume fraction of each block and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the blocks. youtube.com This microphase separation is crucial as it combines the properties of the constituent homopolymers, enabling applications such as thermoplastic elastomers, compatibilizers, and templates for nanostructured materials. youtube.commdpi.com

Graft copolymers are a class of branched polymers where side chains (grafts) of one chemical composition are covalently attached to a main polymer chain (backbone) of a different composition. This architecture allows for the modification of surface properties or the combination of disparate polymer characteristics. There are three primary strategies for synthesizing graft copolymers:

"Grafting from": This method involves initiating the polymerization of a second monomer from active sites created along the backbone of the first polymer. For a poly(this compound) backbone, one could introduce initiating sites (e.g., ATRP initiators) through copolymerization with a functionalized monomer or by post-polymerization modification. The grafts are then grown from these sites. rsc.orgresearchgate.net

"Grafting onto": In this approach, pre-formed polymer chains with reactive end groups are attached to a polymer backbone that has complementary reactive sites. For example, hydroxyl or carboxyl groups on a polyester backbone could be used as sites to attach end-functionalized polymer chains. rsc.orgresearchgate.net

"Grafting through" (Macromonomer method): This technique involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable group at one end. A poly(this compound) macromonomer with a vinyl end group, for instance, could be copolymerized with monomers like styrene (B11656) or acrylates to form a backbone with polyester grafts. cmu.edu

While specific examples of graft copolymers based on a poly(this compound) backbone are not prominent in the literature, these established techniques are broadly applicable to polyesters. Grafting can be used to impart new functionalities; for example, grafting hydrophilic chains like poly(ethylene glycol) onto a hydrophobic polyester backbone can create amphiphilic materials suitable for biomedical applications or as compatibilizers. google.com

Polymer Architectures Derived from this compound

Beyond copolymerization, the architecture of polymers derived from this compound can be controlled to be linear, branched, or hyperbranched, each imparting unique rheological and material properties.

Linear poly(this compound), also known as poly(propylene isophthalate) (PPI), is synthesized by the polycondensation of 1,3-propanediol and isophthalic acid. documentsdelivered.com The process is typically carried out via melt polycondensation, as described previously. Due to the meta-substituted aromatic ring of isophthalic acid, the resulting polymer chain is less linear and regular than its terephthalate (B1205515) analog, poly(trimethylene terephthalate) (PTT). nih.gov This irregularity hinders crystallization, and as a result, poly(this compound) is generally an amorphous polymer with a distinct glass transition temperature but no sharp melting point. This amorphous nature contributes to properties like good solubility in certain solvents and transparency, making it suitable for applications in coatings and adhesives. documentsdelivered.com

Introducing branching into the polyester architecture can dramatically alter its properties, leading to lower viscosity, higher solubility, and a high density of terminal functional groups compared to linear analogues of similar molecular weight. uc.ptnih.gov

Branched polyesters can be synthesized by including a small amount of a trifunctional or tetrafunctional monomer (a "branching agent") during the polymerization of the difunctional diol and diacid.

Hyperbranched polyesters are highly branched, three-dimensional macromolecules synthesized in a one-pot reaction, offering an easier synthetic route than the multi-step synthesis of perfect dendrimers. uc.pt A common method for synthesizing hyperbranched polyesters is the "A₂ + B₃" approach, where an A₂-type monomer (e.g., a dicarboxylic acid like isophthalic acid) is polycondensed with a B₃-type monomer (e.g., a triol like trimethylolpropane). researchgate.net

The reaction is carried out via melt polycondensation. The monomer mole ratio is a critical parameter that must be controlled to prevent gelation (cross-linking) and to achieve a high degree of branching (DB). The DB is a quantitative measure of the branching perfection in a hyperbranched polymer, with a theoretical maximum of 1 for a perfect dendrimer. For hyperbranched polyesters synthesized from isophthalic acid and trimethylolpropane, degrees of branching can be estimated using ¹H NMR spectroscopy. researchgate.net These polymers are characterized by their excellent solubility in various polar organic solvents and a large number of terminal hydroxyl groups, which can be further functionalized for specific applications. researchgate.net

Table 2: Synthesis of Hyperbranched Polyesters using Isophthalic Acid (A₂) and Trimethylolpropane (B₃)

| A₂/B₃ Molar Ratio | Synthesis Method | Key Findings |

| 1.0, 0.9, 0.6 | Melt Polycondensation | Hydroxyl-terminated hyperbranched polyesters were successfully synthesized without gelation. The polymers showed excellent solubility in polar solvents like DMF, NMP, and DMSO. researchgate.net |

Cross-linked Networks and Thermosetting Polymers

The incorporation of this compound units into a polyester backbone, in conjunction with unsaturated monomers, is a key strategy for the formation of cross-linked networks and the production of thermosetting polymers. These materials are characterized by their rigid, three-dimensional structures, which impart desirable properties such as high thermal stability and mechanical strength.

The process begins with the synthesis of an unsaturated polyester. This is typically achieved through the polycondensation of a diol component, which includes 1,3-propanediol, and a mixture of dicarboxylic acids or their anhydrides. While isophthalic acid provides the basis for the this compound units, an unsaturated diacid, most commonly maleic anhydride (B1165640), is also included in the reaction. umcs.pl The maleic anhydride introduces carbon-carbon double bonds into the polyester chain, which are the reactive sites for subsequent cross-linking. umcs.pl During the high-temperature polycondensation, the maleic (cis) form often isomerizes to the more reactive fumaric (trans) form, which enhances the efficiency of the cross-linking reaction.

The resulting unsaturated polyester is a viscous liquid or a solid dissolved in a reactive diluent, which is a vinyl monomer such as styrene. umcs.plgoogle.com This solution is the unsaturated polyester resin. The final step is the curing of the resin, which is the process of forming the cross-linked network. This is an addition polymerization reaction initiated by the addition of a free-radical initiator, like benzoyl peroxide or methyl ethyl ketone peroxide. google.com The initiator creates free radicals that attack the double bonds in both the styrene and the unsaturated polyester chains (now containing fumarate (B1241708) units). This initiates a chain reaction that propagates, linking the polyester chains together via the styrene monomers, creating a robust, three-dimensional, thermoset network. google.com

The use of 1,3-propanediol in the synthesis of these unsaturated polyester resins influences the properties of the final thermoset material. When compared to analogous resins based on the more common 1,2-propylene glycol, thermosets derived from 1,3-propanediol exhibit distinct characteristics. For instance, the resulting cross-linked materials are often less colored, showing reduced yellowing, and can be more optically clear. google.com

From a mechanical perspective, unsaturated polyester thermosets based on 1,3-propanediol have been shown to be less stiff and less brittle. google.com They can exhibit higher strength and elongation at break, although this may be accompanied by a lower tensile and flexural modulus. google.com The hardness of the material, however, may not be significantly different. google.com A notable difference is the lower heat deflection temperature (HDT) observed in thermosets made with 1,3-propanediol, which can be adjusted by altering the ratio of saturated to unsaturated acids in the initial polyester synthesis. google.com

The table below presents a comparison of the mechanical and thermal properties of cured unsaturated polyester resins, highlighting the impact of using 1,3-propanediol versus 1,2-propylene glycol as the diol component.

Table 1: Comparative Properties of Cured Unsaturated Polyester Resins

| Property | UPR with 1,3-Propanediol | UPR with 1,2-Propylene Glycol |

| Tensile Strength (psi) | 9,800 | 8,900 |

| Tensile Modulus (kpsi) | 480 | 520 |

| Elongation at Break (%) | 2.8 | 2.2 |

| Flexural Strength (psi) | 18,700 | 17,700 |

| Flexural Modulus (kpsi) | 500 | 540 |

| Heat Deflection Temperature (°C) | 68 | 80 |

Computational Chemistry and Theoretical Investigations of Propane 1,3 Diyl Isophthalate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to model the electron distribution and predict reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for studying the electronic properties of ester compounds due to its balance of computational cost and accuracy. researchgate.net For Propane-1,3-diyl isophthalate (B1238265), DFT calculations are used to optimize the molecular geometry, determine electronic energies, and analyze frontier molecular orbitals (HOMO and LUMO).

Typical studies employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p), to accurately model the system. researchgate.netnih.gov Key parameters derived from these calculations include the HOMO-LUMO energy gap, which is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability. researchgate.net

The molecular electrostatic potential (MESP) map is another valuable output, illustrating the charge distribution and identifying electrophilic and nucleophilic sites. For Propane-1,3-diyl isophthalate, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential (nucleophilic), while the hydrogen atoms of the aromatic ring and the propanediyl linker would exhibit positive potential (electrophilic). This information is critical for predicting how the molecule will interact with other reagents.

Table 1: Illustrative DFT-Calculated Electronic Properties for an Aromatic Ester This table provides representative data for a molecule structurally similar to this compound, as specific data for the target compound is not available in the cited literature.

| Parameter | Method (Functional/Basis Set) | Calculated Value |

|---|---|---|

| HOMO Energy | B3LYP/6-311++G(d,p) | -7.2 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | 5.7 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.5 D |

Ab Initio Methods for Molecular Orbital Analysis

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, first-principles approach to solving the electronic Schrödinger equation. researchgate.net These methods are often used to obtain highly accurate geometries and energies, which can serve as benchmarks for DFT calculations. ajchem-a.com

For this compound, molecular orbital analysis using ab initio methods would reveal the distribution and energy levels of the electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is typically localized on the electron-rich aromatic ring and the non-bonding orbitals of the ester's oxygen atoms, indicating the site of initial electron donation in an oxidation reaction. Conversely, the LUMO is often centered on the electron-deficient carbonyl carbons and the aromatic ring, representing the likely site for accepting electrons in a reduction. mdpi.com The visualization of these orbitals provides a clear picture of the molecule's reactivity hotspots.

Molecular Dynamics Simulations of Intermolecular Interactions and Polymer Dynamics

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules, providing insight into bulk properties and dynamics. This compound is the monomer unit for the polymer poly(trimethylene isophthalate). MD simulations are invaluable for understanding the polymer's dynamics and the intermolecular interactions that dictate its material properties. kisti.re.kr

MD simulations model the atoms as classical particles moving according to a force field, which defines the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic). rsc.org Simulations of poly(trimethylene isophthalate) can predict properties such as the glass transition temperature (Tg), density, and chain conformation in the amorphous state. rsc.org

These simulations show how multiple polymer chains pack together and interact. The intermolecular forces are dominated by van der Waals interactions between the aromatic rings and dipole-dipole interactions between the polar ester groups. The flexibility of the propane-1,3-diyl linker allows for various chain conformations, which significantly influences the polymer's mechanical and thermal properties. mdpi.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data (e.g., from FTIR and NMR spectroscopy) to confirm molecular structures. nih.gov For this compound, DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. For instance, the characteristic C=O stretching frequency of the ester group can be calculated and compared to experimental infrared spectra. nih.gov

Conformational analysis is crucial for understanding the flexibility of the molecule, particularly the propane-1,3-diyl linker. This linker can adopt several conformations, such as trans-trans (TT), trans-gauche (TG), and gauche-gauche (GG), due to rotation around the C-C single bonds. nih.gov Quantum chemical calculations can determine the relative energies of these conformers, identifying the most stable geometries. nih.gov The energy barrier for rotation between conformers in propane (B168953) derivatives is typically low, indicating significant flexibility at room temperature. chemistrysteps.commasterorganicchemistry.com

Table 2: Relative Energies of Propane Linker Conformations This table presents typical relative energy values for the conformations of a propane-like linker, derived from general principles of conformational analysis.

| Conformation | Dihedral Angles (approx.) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| Anti (Trans) | 180° | 0 | Most Stable |

| Gauche | ±60° | ~0.9 | Less Stable |

| Eclipsed | 0°, 120° | ~3.4 | Least Stable (Transition State) |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, including the high-energy transition state. This allows for the calculation of activation energies and reaction rates, providing a mechanistic understanding that is often difficult to obtain experimentally.

For this compound, reaction pathway modeling could be applied to its synthesis (esterification of isophthalic acid and 1,3-propanediol) or its degradation (hydrolysis). Modeling the hydrolysis of phthalate (B1215562) esters, for example, has shown that the reaction can proceed through different pathways, such as direct hydrolysis or pathways mediated by H+ or OH−. mdpi.com Computational studies can identify the rate-limiting step by calculating the energy barrier for each step in the proposed mechanism. mdpi.com

The process involves locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point. The energy difference between the reactants and the transition state gives the activation energy (Ea). For instance, in the synthesis of related cyclic acetals, the activation energy for the dehydration of propane-1,2-diol was determined to be 97 kJ/mol, identifying it as the rate-limiting step. newcastle.edu.au Such analyses are crucial for optimizing reaction conditions to improve yield and selectivity in both the synthesis and controlled degradation of isophthalate-containing materials.

Functionalization and Derivatization Chemistry of Propane 1,3 Diyl Isophthalate

Chemical Transformations of the Isophthalate (B1238265) Moiety

The isophthalate portion of the molecule consists of a benzene (B151609) ring substituted with two ester groups at the 1 and 3 positions. These groups significantly influence the reactivity of the aromatic ring and also serve as sites for nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org The reactivity of the benzene ring in propane-1,3-diyl isophthalate towards electrophiles is substantially influenced by the two ester substituents (-COOR).

Directing Effects: The ester groups are electron-withdrawing by both induction and resonance, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene. msu.edu This deactivation means that harsher reaction conditions (e.g., higher temperatures, stronger catalysts) are typically required. According to the principles of EAS, deactivating groups that direct incoming electrophiles to the meta position. uci.edu In the case of isophthalate, the positions meta to both ester groups are the 5-position. The 4- and 6-positions are ortho to one group and meta to the other, while the 2-position is ortho to both. Therefore, electrophilic substitution is expected to occur preferentially at the 5-position, followed by the 4- and 6-positions. The 2-position is the most deactivated and sterically hindered.

Common EAS Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction with this compound would be expected to yield primarily propane-1,3-diyl 5-nitroisophthalate.

Sulfonation: This reaction introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). libretexts.org The electrophile is SO₃. Sulfonation is often a reversible process. libretexts.org

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a potent electrophile. organicchemistrytutor.com The reaction would yield the corresponding halogenated isophthalate derivative.

| Reaction | Reagents | Typical Electrophile | Expected Major Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Propane-1,3-diyl 5-nitroisophthalate |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | Propane-1,3-diyl 5-sulfoisophthalate |

| Bromination | Br₂, FeBr₃ | Br⁺ (complexed) | Propane-1,3-diyl 5-bromoisophthalate |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (complexed) | Propane-1,3-diyl 5-chloroisophthalate |

The ester functional groups are susceptible to nucleophilic acyl substitution. vanderbilt.edu These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the leaving group (in this case, an alkoxide). masterorganicchemistry.com

Hydrolysis (Saponification): This is the cleavage of the ester bonds by water, typically under basic or acidic conditions, to yield isophthalic acid and propane-1,3-diol. ucalgary.ca Base-catalyzed hydrolysis, known as saponification, is irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. masterorganicchemistry.comucalgary.ca

Reaction: this compound + 2 NaOH → Disodium isophthalate + Propane-1,3-diol

Transesterification: This reaction involves the exchange of the alcohol portion of the ester. By reacting this compound with an excess of another alcohol in the presence of an acid or base catalyst, the propane-1,3-diyl group can be displaced. masterorganicchemistry.com For example, reaction with an excess of methanol (B129727) would yield dimethyl isophthalate. This process is typically an equilibrium, and using the reactant alcohol as the solvent can drive the reaction to completion. masterorganicchemistry.com

Aminolysis: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. vanderbilt.edu The reaction of this compound with an amine (R-NH₂) would cleave the ester linkages to form N,N'-dialkylisophthalamide and propane-1,3-diol. This reaction is generally slower than hydrolysis.

| Reaction | Nucleophile | Reagents | Products |

|---|---|---|---|

| Hydrolysis (Saponification) | ⁻OH | aq. NaOH or KOH, heat | Isophthalic acid (after acidification) and Propane-1,3-diol |

| Transesterification | R'O⁻ | R'OH, acid or base catalyst | Dialkyl isophthalate and Propane-1,3-diol |

| Aminolysis | R'NH₂ | Amine, heat | N,N'-disubstituted isophthalamide (B1672271) and Propane-1,3-diol |

Modifications of the Propane-1,3-diyl Linker

The propane-1,3-diyl linker is a saturated aliphatic chain, which is generally less reactive than the aromatic ring. However, under specific conditions, it can undergo chemical transformations.

Oxidation: The saturated alkyl chain of the propane-1,3-diyl linker is resistant to mild oxidizing agents. Strong oxidation conditions would likely lead to the cleavage of the C-C and C-O bonds, resulting in the decomposition of the entire molecule.

Reduction: The propane-1,3-diyl linker itself is already in a reduced state and is unreactive towards typical reducing agents. However, the ester groups attached to the linker can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester functionalities to primary alcohols. adichemistry.commasterorganicchemistry.com This reaction effectively cleaves the molecule, converting the isophthalate moiety into 1,3-bis(hydroxymethyl)benzene and regenerating propane-1,3-diol. libretexts.orgyoutube.com

Reaction: this compound + LiAlH₄ (excess) followed by aqueous workup → 1,3-Bis(hydroxymethyl)benzene + Propane-1,3-diol

The propane-1,3-diyl linker is saturated and therefore cannot undergo addition reactions. To utilize this type of chemistry, an unsaturated analogue of the linker would first need to be synthesized. For instance, a hypothetical diester, such as prop-1-ene-1,3-diyl isophthalate, would contain a carbon-carbon double bond within the linker. This unsaturated derivative could then undergo various addition reactions:

Hydrogenation: The double bond could be reduced to a single bond by catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), which would convert the unsaturated linker back to the saturated propane-1,3-diyl chain.

Halogenation: Electrophilic addition of halogens (e.g., Br₂, Cl₂) across the double bond would result in a dihalogenated propyl linker.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a monohalogenated propyl linker.

Synthesis of Novel Monomers and Oligomers from this compound

This compound can serve as a foundational molecule for the synthesis of more complex monomers and oligomers. By applying the functionalization reactions described above, reactive groups can be introduced, paving the way for polymerization.

Synthesis of Functionalized Monomers: A functional group can be introduced onto the isophthalate ring via electrophilic aromatic substitution. For example, nitration followed by reduction (e.g., using SnCl₂/HCl or catalytic hydrogenation) can convert the nitro group into a primary amine (-NH₂). msu.edu The resulting compound, propane-1,3-diyl 5-aminoisophthalate, is a difunctional monomer containing both ester and amine functionalities. This A-B₂ type monomer could be used to synthesize poly(ester-amide)s.

Use in Step-Growth Polymerization: Functionalized derivatives of this compound can be used in polycondensation reactions. For example, the aforementioned amino-functionalized monomer could be polymerized with diacyl chlorides or diisocyanates to create novel polymers. Similarly, if the ester groups are hydrolyzed to create 5-substituted isophthalic acid, this new diacid monomer can be used in polyester (B1180765) or polyamide synthesis. acs.orgsemanticscholar.orgnih.gov

Oligomer Synthesis: Controlled partial hydrolysis or transesterification of this compound could be used to generate short-chain oligomers. These oligomers, possessing reactive end-groups (e.g., hydroxyl or carboxyl groups), can then be used as building blocks in the synthesis of larger, more complex polymer architectures.

Advanced Material Science Applications of Propane 1,3 Diyl Isophthalate Derived Polymers

High-Performance Polyester (B1180765) Materials

Polyesters based on 1,3-propanediol (B51772) are recognized for their unique performance characteristics compared to other polyesters like poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT). nih.gov The inclusion of the three-carbon diol (propane-1,3-diol) results in a polymer backbone with enhanced flexibility and resilience. This has led to significant interest in materials like PTT for applications demanding durability and shape retention, such as fibers, films, and engineering thermoplastics. nih.govanrvrar.in

Polymers derived from propane-1,3-diyl isophthalate (B1238265) and its isomers can be formulated as thermoplastics, offering processability and recyclability. PTT, a semicrystalline thermoplastic, is noted for its favorable mechanical profile, including good tensile and flexural strength, which can be superior to PBT. rtpcompany.com However, pure PTT can exhibit brittleness, particularly when notched, which can limit its use in certain engineering applications. tandfonline.com

To overcome these limitations and tailor the mechanical properties for specific needs, these polyesters are often modified through blending or compounding. The incorporation of impact modifiers and reinforcing fibers can significantly enhance toughness, strength, and stiffness. rtpcompany.com For example, blending PTT with elastomers like maleic anhydride (B1165640) grafted polyethylene-octene (POE-g-MA) dramatically improves its impact resistance. Research has shown that the notched Izod impact strength of pure PTT can be increased by approximately six times in such blends, although this is typically accompanied by a decrease in tensile strength and Young's modulus. tandfonline.com Further blending with polypropylene (B1209903) (PP) can help recover some of this stiffness. tandfonline.comtandfonline.com

Table 1: Mechanical Properties of PTT and its Blends

| Material Composition | Tensile Strength (MPa) | Young's Modulus (GPa) | Notched Izod Impact Strength (J/m) | Reference |

|---|---|---|---|---|

| Pure PTT | 57.8 | 2.11 | 39.85 | tandfonline.com |

| PTT / POE-g-MA (70/30) | 27.9 | 1.13 | - | tandfonline.com |

| PTT / POE-g-MA / PP (70/21/9) | 34.1 | 1.43 | 225.21 | tandfonline.com |

| PTT / Polycarbonate (PC) (90/10) | 56.3 | 2.01 | - | acs.org |

| PTT / Polycarbonate (PC) (50/50) | 49.8 | 1.85 | - | acs.org |

The unique molecular structure of 1,3-propanediol-based polyesters makes them particularly well-suited for fiber and film applications. acs.org PTT fibers have garnered significant commercial interest, especially in the textile and carpet industries, due to their exceptional resilience, elastic recovery, and softness. anrvrar.inengineercalculator.com These fibers combine the chemical resistance of polyester with the recovery properties of nylon. swicofil.com

Key performance characteristics of PTT fibers include inherent stain resistance, excellent dyeability without the need for carriers, and good colorfastness. ies.gov.plswicofil.com This allows for vibrant and durable colors in textiles. anrvrar.in The fibers also exhibit low water absorption and can be heat-set, which is advantageous for producing nonwoven fabrics. ies.gov.plswicofil.com In film applications, biaxially oriented PTT (OPTT) has been investigated as a more sustainable alternative to PET and nylon in multilayer structures like retort pouches, demonstrating comparable heat resistance to PET and flexibility similar to nylon. researchgate.net

Table 2: Performance Characteristics of Poly(trimethylene terephthalate) (PTT) Fibers

| Property | Description | Reference |

|---|---|---|

| Elastic Recovery | Superior to PET and PBT, comparable to nylon. The odd number of methylene (B1212753) units contributes to this property. | ies.gov.plojp.gov |

| Dyeability | Can be dyed at boiling temperatures under atmospheric conditions without a carrier, using disperse dyes effectively. | ies.gov.pl |

| Stain Resistance | Inherent property, not reliant on additives. | swicofil.com |

| Softness | Feels softer than other synthetic fibers like nylon and acrylic. | swicofil.com |

| Optical Properties | Lower birefringence (0.06 - 0.08) compared to PET. Refractive indices are approximately 1.626 (parallel) and 1.566 (perpendicular). | ies.gov.pl |

| Chemical Resistance | Good resistance to a broad range of chemicals, similar to other polyesters. | rtpcompany.com |

Polymer Blends and Composites Utilizing Propane-1,3-diyl Isophthalate Derivatives

To expand the engineering applications of 1,3-propanediol-based polyesters, they are frequently used in polymer blends and composites. Blending is a cost-effective strategy to create new materials with enhanced properties by physically combining two or more polymers. nih.gov The goal is often to improve toughness, thermal stability, or processability.

Blends of PTT with polycarbonate (PC) have been studied, showing that while the two polymers are initially immiscible, thermal annealing can induce transesterification reactions, leading to the formation of a random copolyester that improves compatibility. acs.org Another effective strategy for toughening PTT is blending it with functionalized elastomers. For instance, incorporating maleated styrene-butylene-co-ethylene-styrene (SEBS-g-MA) results in a well-dispersed phase of the elastomer within the PTT matrix, improving its toughness. scientific.net

Composites are also developed by adding fillers to the polymer matrix. PTT-based nanocomposites have been created using reinforcements like graphene oxide (GO) and functionalized multi-walled carbon nanotubes (f-MWCNT). researchgate.net These nanofillers can improve the mechanical and thermal properties of the polymer, opening up possibilities for use in automotive and other high-performance sectors. researchgate.net

Applications in Coatings and Adhesives

Polyesters derived from diacids, including isophthalic acid, and diols like 1,3-propanediol, are foundational components in the formulation of high-performance coatings and adhesives. mdpi.com In the coatings industry, isophthalic-based unsaturated polyester resins are used for applications such as gel coats and lacquers, offering good dimensional stability. specialchem.com Bio-based polyesters for coil coatings have been successfully developed using 1,3-propanediol, demonstrating that these polymers can offer tunable properties and improved performance over traditional petrochemical-based coatings. mdpi.com

In the field of adhesives, polyester polyols serve as crucial building blocks for polyurethanes. specialchem.com Polyurethane adhesives are valued for their strong adhesion to diverse materials, flexibility, and durability. specialchem.com Formulations for pressure-sensitive adhesives (PSAs) can involve a urethane (B1682113) acrylate (B77674) that is the reaction product of a polyester diol, a polyether polyol, a hydroxy-functional acrylate, and a polyisocyanate. google.com The use of bio-based components, such as polyols derived from renewable sources, is a growing trend aimed at increasing the sustainability of polyurethane adhesives for applications like food packaging. mdpi.com

Specialty Polymers for Emerging Technologies

The development of polymers from renewable resources is a key area of innovation, driven by sustainability goals. unt.edu The production of 1,3-propanediol from bio-based feedstocks like corn glucose has made polymers like PTT a more environmentally friendly alternative to purely petroleum-based plastics. nih.govengineercalculator.com This bio-based PTT consumes less energy and generates fewer greenhouse gas emissions during its production. nih.gov

This focus on sustainability is driving research into new high-performance renewable polyesters that can potentially replace materials like ABS and polycarbonate. unt.edu Furthermore, polymers based on a three-carbon backbone, such as poly(trimethylene carbonate) (PTMC), are being extensively explored for advanced biomedical applications. mdpi.com While chemically different from polyesters, PTMC's flexible and biodegradable nature makes it suitable for tissue engineering, drug delivery systems, and resorbable medical devices. nih.govnih.gov This highlights the broader potential of specialty polymers derived from three-carbon monomers in cutting-edge technologies.

Chemical Compound Reference Table

Future Research Directions and Unexplored Avenues

Development of Sustainable Synthesis Routes

The transition towards a bio-based economy necessitates a departure from traditional petrochemical-dependent synthesis routes for polymers. Future research will be heavily focused on developing green and sustainable methods for producing polymers from Propane-1,3-diyl isophthalate (B1238265).

A primary avenue of investigation is the use of bio-derived monomers. fraunhofer.deresearchgate.nettu-clausthal.de 1,3-propanediol (B51772) can be efficiently produced via microbial fermentation of renewable feedstocks like glucose. fraunhofer.deresearchgate.net Similarly, research into producing isophthalic acid from biomass sources is an emerging field that could lead to a completely bio-based polymer. european-coatings.com

Another critical area is the replacement of conventional high-temperature, metal-based catalysts with enzymatic alternatives. nih.govbohrium.com Enzymatic polymerization, often utilizing lipases, offers several advantages, including milder reaction conditions, high specificity, and the potential to create novel macromolecules. nih.govbohrium.commdpi.commdpi.com Research is needed to optimize enzyme selection, reaction kinetics, and scalability for the specific polycondensation of 1,3-propanediol and isophthalic acid. Enzymatic ring-opening polymerization (eROP) of cyclic oligomers is another promising strategy that could lead to high-yield synthesis and enable a circular economy through enzymatic cyclodepolymerization for recycling. acs.org

| Parameter | Conventional Melt Polycondensation | Future Enzymatic Polymerization |

|---|---|---|

| Monomer Source | Petrochemical (typically) | Renewable (Bio-based 1,3-propanediol & isophthalic acid) |

| Catalyst | Metal-based (e.g., Antimony, Titanium) | Biological (e.g., Lipase (B570770) enzymes) |

| Reaction Temperature | High (>200°C) | Mild (45-100°C) |

| Sustainability | Low | High (reduced energy, renewable feedstock, biodegradable catalyst) |

| By-products | Water/Methanol (B129727) | Water (cleaner process) |

Exploration of Novel Polymer Architectures

Moving beyond simple linear chains, future research will explore complex polymer architectures to precisely tailor the material properties of Propane-1,3-diyl isophthalate-based polymers for specific applications.

Copolymers: Introducing other diols or diacids during polymerization can create random or block copolymers. For instance, copolymerizing with aliphatic diacids like sebacic acid can enhance flexibility and biodegradability. researchgate.net Conversely, incorporating rigid, bio-based monomers such as 2,5-furandicarboxylic acid (FDCA) could improve thermal and barrier properties. mdpi.com The development of block copolymers, potentially synthesized using techniques like Atom Transfer Radical Polymerization (ATRP), could lead to materials with unique phase-separated morphologies and tunable mechanical properties. mdpi.com

Branched Architectures: A significant area of exploration is the synthesis of hyperbranched polyesters. tandfonline.comtandfonline.comuc.pt By including a B₃ monomer (a molecule with three reactive groups), such as trimethylolpropane, along with isophthalic acid (an A₂ monomer), highly branched, tree-like structures can be formed. tandfonline.comtandfonline.comresearchgate.net These hyperbranched polymers exhibit unique properties like low viscosity, high solubility, and a high density of terminal functional groups, making them suitable for applications in coatings and as rheology modifiers. tandfonline.comuc.pt

| Architecture | Description | Potential Property Enhancements | Example Co-monomers/Method |

|---|---|---|---|

| Linear Homopolymer | Standard chain of repeating this compound units. | Baseline thermal and mechanical properties. | 1,3-propanediol + Isophthalic acid |

| Random Copolymers | A second diol or diacid is randomly incorporated into the polymer chain. | Increased flexibility, controlled crystallinity, modified Tg. | Succinic acid, Sebacic acid, FDCA |

| Block Copolymers | Long sequences of one polymer type are linked to sequences of another. | Formation of distinct microphases, leading to thermoplastic elastomer behavior. | Controlled polymerization techniques (e.g., ATRP) |

| Hyperbranched Polymer | Highly branched, globular 3D architecture. | Low melt viscosity, high solubility, numerous terminal groups for functionalization. | A₂+B₃ approach (e.g., Isophthalic acid + Trimethylolpropane) |

Integration into Advanced Functional Materials

The inherent properties of polyesters derived from this compound make them excellent candidates for use in advanced functional materials. Future work will focus on creating sophisticated blends and composites.

Polymer Blends: Blending poly(propylene isophthalate) with other polymers is a cost-effective strategy to achieve a desired balance of properties. psu.edu For instance, blending with biodegradable polymers like polylactic acid (PLA) or poly(propylene carbonate) (PPC) could create sustainable materials with tailored mechanical strength and toughness, suitable for packaging applications. nih.gov Research into reactive compatibilizers will be crucial to ensure fine dispersion and strong interfacial adhesion in these immiscible blend systems. nih.gov

Nanocomposites: The incorporation of nanofillers into the polymer matrix offers a pathway to significantly enhance material performance. researchgate.net Dispersing small amounts (1-5 wt%) of organo-modified montmorillonite (B579905) clay, for example, has been shown to improve the thermal stability of related copolyesters. researchgate.net Future avenues include exploring other nanofillers like graphene, carbon nanotubes, or cellulose (B213188) nanocrystals to improve mechanical, barrier, and conductivity properties for applications in electronics, automotive, and high-performance packaging. mdpi.com

| Material Type | Component | Target Property Improvement | Potential Application |

|---|---|---|---|

| Biodegradable Blend | Polylactic Acid (PLA) | Enhanced toughness and flexibility | Sustainable packaging films |

| Nanocomposite | Montmorillonite Clay | Improved thermal stability and gas barrier | Food packaging |

| Conductive Composite | Graphene or Carbon Nanotubes | Electrical conductivity | Antistatic materials, sensors |

| Reinforced Composite | Cellulose Nanocrystals | Increased mechanical strength and stiffness | Lightweight structural components |

Bridging Theoretical and Experimental Research Gaps

A significant opportunity for advancing the science of this compound polymers lies in closing the gap between computational modeling and experimental results. Molecular dynamics and quantum mechanics simulations can provide profound insights into material behavior at the atomic level, guiding experimental work and reducing development time.

Future theoretical work should focus on:

Predicting Structure-Property Relationships: Developing robust models to predict how changes in polymer architecture (e.g., branching, copolymer composition) will affect bulk properties like glass transition temperature (Tg), crystallinity, and mechanical modulus.

Simulating Polymerization Kinetics: Modeling both conventional and enzymatic polymerization processes to optimize reaction conditions and predict molecular weight distributions.

Modeling Interfacial Interactions: In blends and nanocomposites, simulations can elucidate the nature of interactions at the polymer-filler or polymer-polymer interface, aiding in the design of effective compatibilizers.

Understanding Degradation Mechanisms: Simulating the interaction of polymer chains with enzymes or hydrolytic environments can clarify degradation pathways, which is crucial for designing materials with controlled service life and biodegradability.

| Property | Predicted Value (Current Model) | Target Value (High-Barrier Film) | Research Gap/Challenge |

|---|---|---|---|

| Glass Transition Temp. (Tg) | 65 °C | > 80 °C | Need to model effect of rigid co-monomers accurately. |

| Oxygen Permeability | ~40 cc·m⁻²·day⁻¹·atm⁻¹ | < 10 cc·m⁻²·day⁻¹·atm⁻¹ | Requires precise simulation of free volume and nanofiller dispersion. |

| Tensile Strength | 45 MPa | > 60 MPa | Improve models for predicting crystallinity and reinforcement effects. |

Emerging Methodologies for Characterization and Analysis

To fully understand and engineer new materials based on this compound, advanced characterization techniques must be employed. While standard methods like NMR, FTIR, and DSC provide basic structural and thermal information, emerging methodologies can offer deeper insights. measurlabs.comresearchgate.net

Advanced Spectroscopic and Microscopic Techniques: Two-dimensional NMR techniques can provide detailed information on complex copolymer structures and branching. measurlabs.com In-situ analysis using techniques like Raman spectroscopy can monitor polymerization reactions or degradation processes in real-time. 888chem.com High-resolution scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are essential for visualizing the morphology of blends and the dispersion of nanoparticles in composites. researchgate.netkinampark.com

Rheological Analysis: Techniques like melt flow index and capillary viscosimetry are crucial for understanding the processability of new polymer architectures. mdpi.com Advanced rheology can probe the entanglement of polymer chains and the network structure in hyperbranched systems or composites.

Degradation Monitoring: Respirometry, which measures CO₂ evolution or O₂ consumption, is a standard method for quantifying biodegradation. mdpi.com Combining this with techniques like Gel Permeation Chromatography (GPC) to track molecular weight changes provides a comprehensive picture of the degradation process. mdpi.com

| Analysis Goal | Traditional Technique | Emerging/Advanced Technique | Unique Information Provided |

|---|---|---|---|

| Chemical Structure | 1D NMR, FTIR | 2D NMR (COSY, HMBC) | Detailed connectivity in copolymers and branched structures. |

| Morphology | Optical Microscopy | High-Resolution SEM/TEM, AFM | Nanoscale phase separation in blends and filler dispersion. |

| Process Monitoring | Offline sampling (GPC, Titration) | In-situ Raman/IR Spectroscopy | Real-time kinetics of polymerization and degradation. |

| Biodegradation | Mass loss measurement | Respirometry, Enzymatic Assays | Quantitative rate of mineralization to CO₂. |

Q & A

Q. Table 1: Key Variables in Synthesis Optimization

| Variable | Optimal Range | Analytical Tool |

|---|---|---|

| Temperature | 120–150°C | FT-IR |

| Molar Ratio (Acid:Diol) | 1:2 | NMR |

| Solvent | Toluene | GC-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.